2-Fluoro-3-methoxy-5-methylbenzenethiol
Description
Chemical Name: 2-Fluoro-3-methoxy-5-methylbenzenethiol CAS No.: 1452478-94-2 Molecular Formula: C₈H₉FOS Molecular Weight: 172.223 g/mol
This compound is a substituted benzene derivative featuring a fluorine atom at the 2-position, a methoxy group at the 3-position, a methyl group at the 5-position, and a thiol (-SH) group at the 1-position. Its synthesis involves multi-step routes, including functional group transformations and protective group strategies, as documented in synthetic literature.
Properties
Molecular Formula |
C8H9FOS |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-5-methylbenzenethiol |
InChI |
InChI=1S/C8H9FOS/c1-5-3-6(10-2)8(9)7(11)4-5/h3-4,11H,1-2H3 |
InChI Key |
JUUJFOIGUKRDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
2-Amino-5-Fluoro-3-Methylbenzenethiol
- Molecular Formula : C₇H₇FNS (approximated)
- Key Differences: Replaces the methoxy group with an amino (-NH₂) group at the 2-position.
- Impact: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation). Enhanced solubility in acidic media due to protonation of the amino group. Potential biological applications (e.g., enzyme inhibition) differ from the methoxy variant due to altered electronic properties.
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde
- CAS No.: 883576-31-6
- Molecular Formula : C₈H₇FO₃
- Key Differences : Replaces the thiol group with an aldehyde (-CHO) and introduces a hydroxyl (-OH) group at the 3-position.
- Impact :
Positional Isomers and Substituent Effects
5-Fluoro-3-methylindole
- Molecular Formula : C₉H₈FN
- Key Differences : A heterocyclic indole core replaces the benzene ring, with fluorine at the 5-position and methyl at the 3-position.
- Impact :
Thiol-Containing Heterocycles
5-Methylfuran-3-thiol
- Molecular Formula : C₅H₆OS
- Key Differences : A furan ring replaces the benzene backbone, with a thiol group at the 3-position.
- Impact :
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
Table 2. Electronic and Steric Effects
| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Steric Hindrance |
|---|---|---|---|
| This compound | F (ortho) | OMe (meta), Me (para) | Moderate (ortho-F, meta-OMe) |
| 5-Fluoro-3-methylindole | F (para) | Me (meta) | Low (planar indole) |
| 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde | F (ortho) | OMe (para), OH (meta) | High (ortho-F, meta-OH) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
